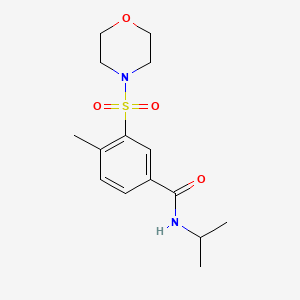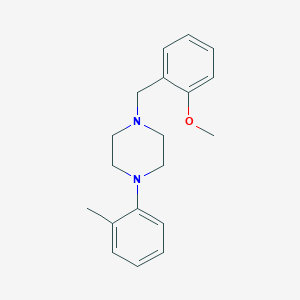
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea, also known as MBMU, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is a urea derivative that has shown promising results in a number of studies, particularly in the fields of neuroscience and pharmacology. In
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. It may also modulate various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. It has antioxidant properties, and can protect cells from oxidative stress. It has also been shown to modulate various signaling pathways involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, and does not appear to have significant side effects at therapeutic doses.
One limitation of using N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments, and may require the use of organic solvents.
Direcciones Futuras
There are several future directions for research involving N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models, and to investigate its potential mechanisms of action.
Another area of interest is its potential use in cancer treatment. Further studies are needed to determine its effectiveness in different types of cancer, and to investigate its potential mechanisms of action.
Overall, N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea is a promising compound that has shown potential in a variety of scientific research applications. Further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea involves the reaction of 3-methoxyaniline with 4-methoxybenzyl isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to yield N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea. This method has been used successfully in several studies, and the purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea can protect neurons from oxidative stress and improve cognitive function in animal models of these diseases.
N-(4-methoxybenzyl)-N'-(3-methoxyphenyl)urea has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-8-6-12(7-9-14)11-17-16(19)18-13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKJUFOHSYZQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,5S*)-1-[3-(1,3-benzodioxol-5-yl)propanoyl]-5-[(cyclopropylamino)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5496541.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxyacetamide](/img/structure/B5496545.png)

![1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenyl-3-pyrrolidinol](/img/structure/B5496558.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furamide](/img/structure/B5496566.png)
![2-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-3-thiophenesulfonamide](/img/structure/B5496572.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5496580.png)
![N-cyclopropyl-1-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5496592.png)
![1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone](/img/structure/B5496594.png)
![N,N,4-trimethyl-3-{2-oxo-2-[(3-pyridin-3-ylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5496611.png)

![(4aS*,8aR*)-6-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496638.png)
![6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5496648.png)